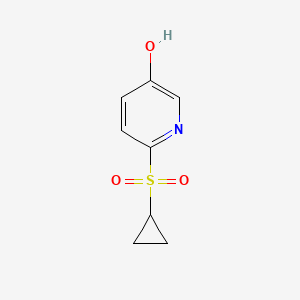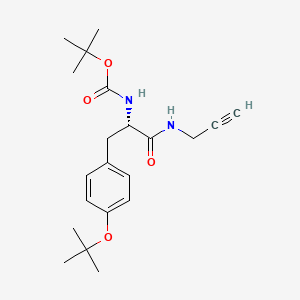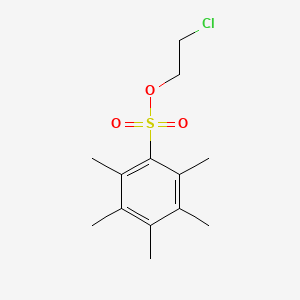
2-Chloroethyl 2,3,4,5,6-pentamethylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene is an organic compound characterized by its aromatic benzene ring substituted with five methyl groups and a 2-chloroethoxysulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4,5,6-pentamethyl-benzene.
Chlorination: The benzene ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chloro group.
Sulfonylation: The chlorinated intermediate undergoes sulfonylation with a sulfonyl chloride reagent to introduce the sulfonyl group.
Etherification: The final step involves the etherification of the sulfonylated intermediate with 2-chloroethanol to form the desired compound.
Industrial Production Methods
Industrial production of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of 2,3,4,5,6-pentamethyl-benzene using industrial chlorinating agents.
Continuous Sulfonylation: Continuous sulfonylation in reactors designed for high throughput.
Automated Etherification: Automated etherification processes to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic benzene ring.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene involves:
Electrophilic Attack: The aromatic ring can undergo electrophilic attack due to the electron-donating effect of the methyl groups.
Nucleophilic Substitution: The chloro group can be displaced by nucleophiles, leading to various substitution products.
Sulfonyl Group Reactions: The sulfonyl group can participate in oxidation and reduction reactions, affecting the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloroethoxysulfonyl)-benzene: Lacks the additional methyl groups, resulting in different reactivity and properties.
2,3,4,5,6-Pentamethyl-benzene: Lacks the chloroethoxysulfonyl group, leading to different chemical behavior.
1-(2-Chloroethoxy)-2,3,4,5,6-pentamethyl-benzene: Similar structure but lacks the sulfonyl group, affecting its reactivity.
Uniqueness
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene is unique due to the combination of the chloroethoxysulfonyl group and the pentamethyl-substituted benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85650-09-5 |
|---|---|
Molekularformel |
C13H19ClO3S |
Molekulargewicht |
290.81 g/mol |
IUPAC-Name |
2-chloroethyl 2,3,4,5,6-pentamethylbenzenesulfonate |
InChI |
InChI=1S/C13H19ClO3S/c1-8-9(2)11(4)13(12(5)10(8)3)18(15,16)17-7-6-14/h6-7H2,1-5H3 |
InChI-Schlüssel |
NNBWRDBDAWVRHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)OCCCl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


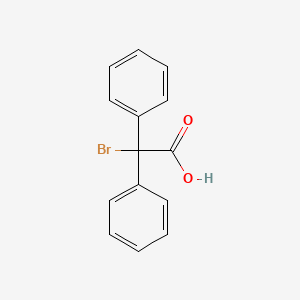
![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)

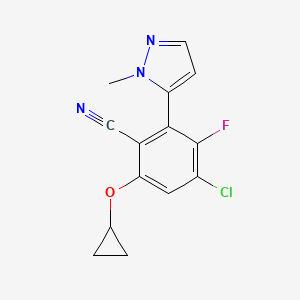

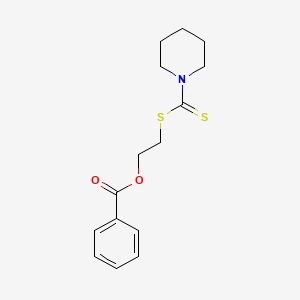
![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)
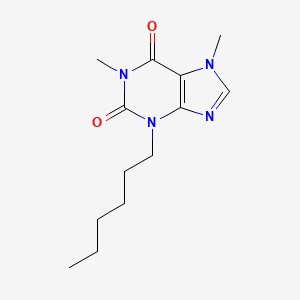
![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
![8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14008227.png)
![2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid](/img/structure/B14008228.png)
